
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is a complex organic compound characterized by the presence of two chloro-phenylethyl groups and a sulfinylhydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine typically involves the reaction of 2-chloro-2-phenylethylamine with sulfinylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile at room temperature . The process requires careful monitoring to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The sulfinylhydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfonylhydrazine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
1,1-Bis(2-chloro-2-phenylethyl)-2-thiohydrazine: Contains a thiohydrazine moiety instead of a sulfinylhydrazine moiety.
Uniqueness
1,1-Bis(2-chloro-2-phenylethyl)-2-sulfinylhydrazine is unique due to its specific combination of chloro-phenylethyl groups and the sulfinylhydrazine moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
20570-07-4 |
|---|---|
Formule moléculaire |
C16H16Cl2N2OS |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloro-2-phenylethyl)-2-phenyl-N-(sulfinylamino)ethanamine |
InChI |
InChI=1S/C16H16Cl2N2OS/c17-15(13-7-3-1-4-8-13)11-20(19-22-21)12-16(18)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 |
Clé InChI |
CQMGHQNVBZBCLA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CN(CC(C2=CC=CC=C2)Cl)N=S=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


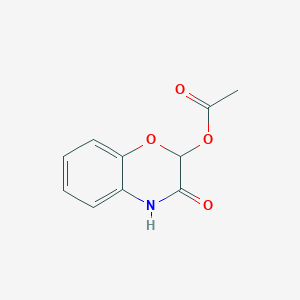

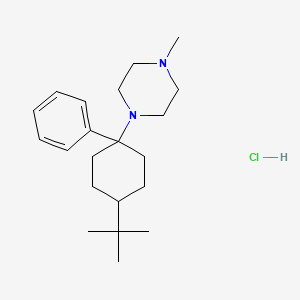
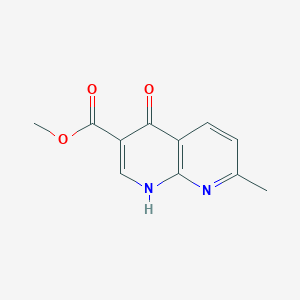
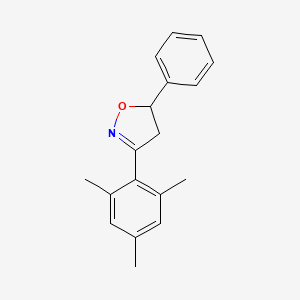

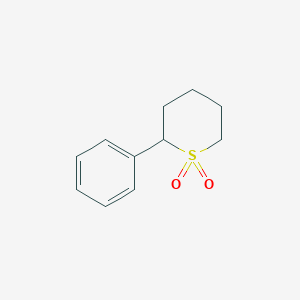
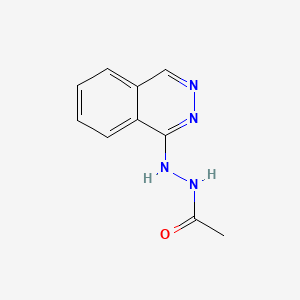

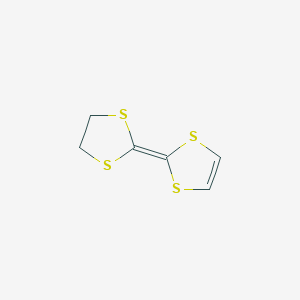
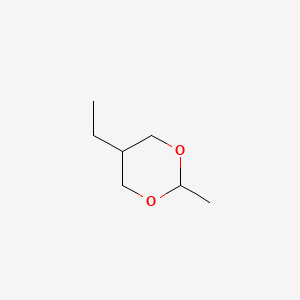
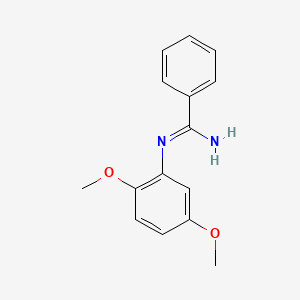
![[Bis(pentylsulfanyl)methyl]benzene](/img/structure/B14704056.png)

